molecular formula C10H13NO2 B1585991 (3S)-3-amino-4-phenylbutanoic acid CAS No. 26250-87-3

(3S)-3-amino-4-phenylbutanoic acid

Cat. No.: B1585991
CAS No.: 26250-87-3
M. Wt: 179.22 g/mol
InChI Key: OFVBLKINTLPEGH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-amino-4-phenylbutanoic acid is a chiral amino acid derivative with a phenyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-4-phenylbutanoic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 4-phenyl-2-butenoic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts such as enzymes to achieve the desired stereochemistry. Enzymatic resolution of racemic mixtures or the use of engineered microorganisms to produce the compound from simple precursors are potential methods for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-4-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

(3S)-3-amino-4-phenylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-amino-4-phenylbutanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its binding affinity and the nature of the target. The phenyl group and the chiral center play crucial roles in determining the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-4-phenylbutanoic acid: The enantiomer of (3S)-3-amino-4-phenylbutanoic acid with different stereochemistry.

    4-phenylbutanoic acid: Lacks the amino group, resulting in different chemical properties and applications.

    3-amino-4-phenylbutanoic acid: Without the chiral center, leading to a racemic mixture.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. The presence of both the amino and phenyl groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

(3S)-3-amino-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVBLKINTLPEGH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375819
Record name (S)-3-Amino-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26250-87-3
Record name (S)-3-Amino-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-3-amino-4-phenylbutanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(3S)-3-amino-4-phenylbutanoic acid
Reactant of Route 3
Reactant of Route 3
(3S)-3-amino-4-phenylbutanoic acid
Reactant of Route 4
Reactant of Route 4
(3S)-3-amino-4-phenylbutanoic acid
Reactant of Route 5
(3S)-3-amino-4-phenylbutanoic acid
Reactant of Route 6
Reactant of Route 6
(3S)-3-amino-4-phenylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.